3-Fluorobutan-2-amine hydrochloride
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Overview
Description
3-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a halide) on butan-2-amine. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the fluorine atom.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alkanes.
Substitution: Azides or thiols.
Scientific Research Applications
3-Fluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated analogs often exhibit altered pharmacokinetics and bioavailability.
Medicine: Fluorinated amines are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Fluorobutan-2-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic properties and binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Butan-2-amine: The non-fluorinated analog of 3-Fluorobutan-2-amine hydrochloride.
3-Chlorobutan-2-amine: A chlorinated analog with similar reactivity but different electronic properties.
3-Bromobutan-2-amine: A brominated analog with distinct reactivity and steric effects.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Biological Activity
3-Fluorobutan-2-amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. The presence of the fluorine atom at the 3-position of the butane chain enhances the compound's stability and metabolic resistance, making it a valuable candidate for further research.
Molecular Formula : C4H10ClFN
Molecular Weight : 137.58 g/mol
Structure : The compound features a fluorine atom at the 3-position of a butane chain, which significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity through:
- Hydrogen Bonding : The electronegativity of fluorine allows for stronger hydrogen bonds.
- Electrostatic Interactions : It can influence the electrostatic environment around the binding sites.
These interactions can modulate biological pathways, potentially leading to enzyme inhibition or receptor activation.
Biological Applications
This compound has been investigated for several applications:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals, especially those targeting neuropsychiatric disorders.
- Enzyme Studies : Research has shown potential effects on enzyme inhibition, particularly in compounds designed to interact with dopamine receptors (D3R) .
- Synthesis of Fluorinated Compounds : It serves as a building block in synthesizing more complex fluorinated organic molecules .
Case Study 1: D3 Receptor Binding Affinity
A study focused on analogues of 3-fluorobutan-2-amine demonstrated that compounds with the 3-F substitution exhibited high affinity for D3 receptors, which are implicated in various neuropsychiatric conditions. For instance, one analogue showed a binding affinity (Ki) of 0.756 nM at D3R, indicating significant potential for therapeutic applications in opioid use disorders .
Case Study 2: Metabolic Stability
Research indicates that the incorporation of fluorine enhances the metabolic stability of compounds. In vivo studies revealed that analogues with a 3-F substitution exhibited lower rates of defluorination compared to their non-fluorinated counterparts, suggesting prolonged activity in biological systems .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Fluorobutan-1-amine hydrochloride | C4H10FN | Different position of amine affects properties |
4-Fluorobutan-2-amine hydrochloride | C4H10FN | Unique properties due to different substitution pattern |
3-Chlorobutan-2-amine hydrochloride | C4H10ClN | Chlorine instead of fluorine alters reactivity and biological effects |
The uniqueness of this compound lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological properties compared to other fluorinated amines.
Properties
Molecular Formula |
C4H11ClFN |
---|---|
Molecular Weight |
127.59 g/mol |
IUPAC Name |
3-fluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H |
InChI Key |
ZUDXXAAVZRUQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)F)N.Cl |
Origin of Product |
United States |
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